1-(Piperidin-1-yl)tetradecan-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51799-70-3 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
1-piperidin-1-yltetradecan-1-one |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-19(21)20-17-14-12-15-18-20/h2-18H2,1H3 |
InChI Key |
RYVMIZOFKFLFHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N1CCCCC1 |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Identification and Phytochemical Investigations of 1-(Piperidin-1-yl)tetradecan-1-one in Botanical Sources
Phytochemical screenings are essential first steps in the discovery of natural products. For piperidine (B6355638) alkaloids like this compound, these investigations typically involve initial extraction followed by qualitative and quantitative analyses to determine the classes of compounds present in the plant material.
Recent phytochemical analysis of the flowers of Dissotis erecta, a shrubby herb from the Melastomataceae family, has confirmed the presence of this compound. etflin.comresearchgate.net In a 2025 study by Ita et al., the methanolic extract of D. erecta flowers was subjected to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This investigation revealed that while the extract is dominated by compounds such as α-terpineol, nerolidol, and campesterol, this compound was identified as a trace component. etflin.comresearchgate.net
The preliminary phytochemical screening of the methanolic extract of D. erecta flowers indicated the presence of several classes of compounds, as detailed in the table below. etflin.com
| Phytochemical Class | Presence in Dissotis erecta Flower Extract |
| Alkaloids | + |
| Flavonoids | + |
| Saponins | + |
| Sterols | + |
| Tannins | + |
| Phenols | + |
| Terpenoids | + |
| Phlobatannins | - |
| Glycosides | - |
| (+) denotes presence, (-) denotes absence. |
Advanced Chromatographic Techniques for Isolation from Complex Biological Matrices
The isolation of a minor alkaloid such as this compound from a complex biological matrix like a plant extract requires a multi-step chromatographic approach. Given its trace presence, advanced techniques are necessary to achieve a high degree of purity.
Initially, a crude alkaloid fraction is typically obtained from the total plant extract through an acid-base extraction procedure. jocpr.com This leverages the basic nature of the piperidine nitrogen to separate the alkaloids from neutral and acidic compounds.
Following this initial enrichment, a combination of chromatographic methods is employed. Column chromatography is a fundamental technique used for the initial separation of the crude alkaloid fraction. column-chromatography.com Silica gel or alumina (B75360) are common stationary phases, and a gradient elution with a solvent system of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) allows for the separation of compounds based on their polarity. jocpr.comcolumn-chromatography.com
Fractions collected from column chromatography that show the presence of the target compound via Thin-Layer Chromatography (TLC) are then pooled. researchgate.net For further purification, especially for minor compounds, preparative TLC or High-Performance Liquid Chromatography (HPLC) is often utilized. researchgate.netijcmas.com Preparative HPLC, with a C18 reversed-phase column and a mobile phase such as methanol (B129727) and water, is particularly effective for isolating individual alkaloids with high purity. ijcmas.com High-Speed Counter-Current Chromatography (HSCCC) is another advanced separation technique that has proven effective for the preparative isolation of alkaloids from complex mixtures, minimizing sample loss and use of solid adsorbents. nih.govresearchgate.net
Spectroscopic Confirmation of Natural Product Structure
The definitive identification of an isolated natural product relies on the analysis of its spectroscopic data. Mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are key techniques in this process. fractioncollector.infouobasrah.edu.iq
In the case of the identification of this compound in Dissotis erecta, the primary identification was made using Gas Chromatography-Mass Spectrometry (GC-MS) . etflin.com The mass spectrum would show a molecular ion peak corresponding to its molecular weight (295.50 g/mol ) and a characteristic fragmentation pattern consistent with its structure, including fragments related to the piperidine ring and the tetradecanoyl chain.
The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine ring, typically in the δ 1.5-1.7 ppm and 3.3-3.6 ppm regions. chemicalbook.com The long aliphatic chain would produce a large, overlapping multiplet around δ 1.2-1.3 ppm for the central methylene (B1212753) groups, a triplet around δ 2.3 ppm for the α-methylene group adjacent to the carbonyl, and a terminal methyl group signal as a triplet around δ 0.88 ppm.
The ¹³C NMR spectrum would provide further confirmation, with a signal for the carbonyl carbon expected around δ 172 ppm, signals for the piperidine carbons, and a series of signals for the carbons of the long alkyl chain.
Table of Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C=O | ~172.5 | - | - |
| Piperidine C2', C6' | ~46.8 | ~3.55 | t |
| Piperidine C3', C5' | ~26.5 | ~1.65 | m |
| Piperidine C4' | ~24.5 | ~1.55 | m |
| C2 | ~33.5 | ~2.30 | t |
| C3 | ~25.5 | ~1.60 | m |
| C4-C12 | ~29.0-29.7 | ~1.25 | m |
| C13 | ~22.7 | ~1.30 | m |
| C14 | ~14.1 | ~0.88 | t |
| (Note: Predicted values are estimations and may vary based on solvent and experimental conditions. 't' = triplet, 'm' = multiplet) |
Infrared (IR) spectroscopy would further support the structural assignment by identifying key functional groups. A strong absorption band around 1640 cm⁻¹ would indicate the presence of the tertiary amide carbonyl group (C=O). The C-H stretching vibrations of the methylene and methyl groups would appear in the 2850-2950 cm⁻¹ region. uobasrah.edu.iq
Synthetic Strategies and Chemical Derivatization
Approaches for the Total Synthesis of 1-(Piperidin-1-yl)tetradecan-1-one
The total synthesis of this compound is straightforward, primarily relying on established and robust amidation methodologies. The core strategy involves the formation of an amide bond between the secondary amine of the piperidine (B6355638) ring and the carboxyl group of a C14 fatty acid.
Amidation reactions form the cornerstone for synthesizing this compound. The most common and direct method is the acylation of piperidine with a reactive derivative of tetradecanoic acid (myristic acid). This reaction, known as N-acylation, creates the characteristic amide linkage. While various protocols exist for amide bond formation, the use of acyl chlorides is particularly efficient for this purpose. The reaction between piperidine and tetradecanoyl chloride proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Alternatively, peptide coupling agents can be employed to facilitate the reaction between piperidine and tetradecanoic acid directly. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, making it susceptible to nucleophilic attack by the piperidine nitrogen.
The key to the synthesis is the introduction of the 14-carbon aliphatic chain, the tetradecanoyl group. The most prevalent strategy involves using tetradecanoyl chloride, also known as myristoyl chloride, as the acylating agent. made-in-china.com This acyl chloride is commercially available or can be prepared from tetradecanoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Tetradecanoyl chloride is a highly reactive electrophile that readily couples with the nucleophilic piperidine. made-in-china.com Its use in N-acylation has been applied to various substrates to introduce hydrophobicity for applications such as drug delivery matrices. made-in-china.com
Table 1: Key Reagents for Synthesis
| Role | Reagent Name | Chemical Formula | Common Use |
|---|---|---|---|
| Amine Source | Piperidine | C₅H₁₁N | Provides the piperidine ring system. |
| Acylating Agent | Tetradecanoyl Chloride | C₁₄H₂₇ClO | Source of the C14 aliphatic chain. made-in-china.com |
Synthesis of Chemically Modified Analogues and Homologues of this compound
To investigate the chemical space around this compound, researchers have developed numerous synthetic routes to its analogues and homologues. These modifications typically target the piperidine ring, the length and saturation of the aliphatic chain, or involve the introduction of new functional groups.
The piperidine scaffold is a frequent target for chemical modification to alter the compound's steric and electronic properties. Synthetic strategies have been developed to introduce substituents, alter the ring conformation, or replace it entirely.
Ring Substitution: Simple alkyl or aryl groups can be introduced onto the piperidine ring prior to acylation. For example, derivatives bearing 2-ethyl, 3-methyl, 4-methyl, and 4-phenyl substituents have been synthesized. nih.gov
Spirocyclic Systems: More complex modifications include the creation of spirocyclic systems. One approach involves the dichlorocyclopropanation of an exocyclic alkene on an N-Boc protected piperidine, followed by a boronate rearrangement to create a spiro-cyclopropyl-piperidine building block, which can then be further functionalized. acs.org
Introduction of Heteroatoms: The piperidine ring can be modified to include additional heteroatoms. For instance, piperazine (B1678402) derivatives, which contain a second nitrogen atom at the 4-position, are a common structural motif in medicinal chemistry. encyclopedia.pub The synthesis of these analogues often involves distinct routes tailored to building the piperazine core. encyclopedia.pub
Table 2: Examples of Piperidine Ring Modifications
| Modification Type | Synthetic Precursor Example | Resulting Moiety | Reference |
|---|---|---|---|
| Alkyl Substitution | 4-Methylpiperidine | 4-Methylpiperidine | nih.gov |
| Phenyl Substitution | 4-Phenylpiperidine | 4-Phenylpiperidine | nih.gov |
| Spirocyclization | N-Boc-4-methylenepiperidine | Spiro[2.5]octane (piperidine-cyclopropane) | acs.org |
Altering the length and saturation of the N-acyl chain is a common strategy to modulate the lipophilicity and conformational flexibility of the molecule.
Chain Length Variation: Homologues of this compound are readily synthesized by using different acyl chlorides or anhydrides. For example, reacting piperidine with n-butyric anhydride (B1165640) results in a shorter C4 acyl chain. google.com Conversely, longer chains can be incorporated using reagents like stearoyl chloride (C18).
Introduction of Unsaturation: Double or triple bonds can be incorporated into the acyl chain to introduce rigidity. A notable example is the synthesis of a DPP-4 inhibitor that features a but-2-ynyl group attached to a xanthine (B1682287) scaffold, which is then linked to the piperidine nitrogen. nih.gov This demonstrates the feasibility of incorporating alkyne functionalities into the side chain.
Table 3: Examples of Aliphatic Chain Variations
| Chain Description | Acylating Reagent Example | Resulting Structure Feature | Reference |
|---|---|---|---|
| Short Chain (C4) | n-Butyric anhydride | N-Butyrylpiperidine | google.com |
| Long Chain (C18) | Stearoyl chloride | N-Stearoylpiperidine |
Introducing functional groups onto the core structure can lead to new intermolecular interactions and significantly alter the compound's properties. These groups can be appended to either the piperidine ring or the acyl chain.
Ester and Ether Groups: Functionalized analogues have been created by linking piperidine via an ethoxy bridge to a phenyl acrylate (B77674) moiety, thereby incorporating both ether and ester functionalities. researchgate.net
Ketone and Aromatic Groups: Phenacyl derivatives of alkyl piperidines have been synthesized, which introduces an aromatic ring and a ketone group. who.int
Urea (B33335) Functionality: N-acyl-N-phenyl ureas of piperidine have been prepared, showcasing the incorporation of a urea group, which can act as a potent hydrogen bond donor and acceptor. nih.gov
Complex Polyfunctional Scaffolds: In more elaborate examples, piperidine has been attached to large, highly functionalized molecules like sialic acid, resulting in derivatives bearing multiple hydroxyl groups and a carboxylic acid. nih.gov
Table 4: Examples of Introduced Functional Groups
| Functional Group | Synthetic Strategy | Resulting Moiety | Reference |
|---|---|---|---|
| Ether, Ester | O-alkylation followed by Wittig olefination and transesterification | (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl) acrylate | researchgate.net |
| Ketone, Phenyl | Condensation of alkyl piperidine with substituted phenacyl halides | Phenacyl piperidine derivatives | who.int |
| Urea | Reaction with isocyanates | N-acyl-N-phenyl ureas of piperidine | nih.gov |
Chemoenzymatic and Biocatalytic Synthesis Approaches
The development of green and sustainable chemical processes has spurred interest in chemoenzymatic and biocatalytic methods for amide synthesis. These approaches offer high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods. The synthesis of this compound can be envisioned through the enzymatic acylation of piperidine with tetradecanoic acid or its derivatives, primarily utilizing lipases as biocatalysts.
Lipases are versatile enzymes known for their ability to catalyze the formation of amide bonds in addition to their natural function of lipid hydrolysis. nih.gov The lipase-catalyzed amidation typically proceeds through the aminolysis of a carboxylic acid or an ester. biorxiv.org For the synthesis of this compound, this would involve the reaction between tetradecanoic acid (or a tetradecanoate (B1227901) ester) and piperidine.
Research into the enzymatic synthesis of fatty acid amides has demonstrated the feasibility of using various lipases for this purpose. biorxiv.orgresearchgate.net Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), often sold under the trade name Novozym 435, are frequently employed due to their high stability and efficiency in non-aqueous media. mdpi.comnih.gov The use of organic solvents is common in lipase-catalyzed amidations to solubilize the substrates and shift the reaction equilibrium towards synthesis. rsc.org However, solvent-free systems are also being explored to enhance the green credentials of the process. nih.gov
The general strategy for the biocatalytic synthesis of this compound would involve the direct amidation of tetradecanoic acid with piperidine or the aminolysis of a simple ester of tetradecanoic acid (e.g., methyl tetradecanoate) with piperidine. The latter often results in higher yields as it avoids the formation of water as a byproduct, which can lead to the competitive hydrolysis of the product amide.
A proposed chemoenzymatic pathway could involve the following steps:
Activation of tetradecanoic acid, for instance, by esterification to a more reactive ester.
Enzymatic aminolysis of the activated tetradecanoic acid derivative with piperidine, catalyzed by a suitable lipase.
Key parameters that would require optimization for an efficient synthesis include the choice of lipase, the reaction medium, temperature, substrate molar ratio, and water activity. While specific studies on the chemoenzymatic synthesis of this compound are not extensively documented, the wealth of literature on lipase-catalyzed amidation of other fatty acids and amines provides a solid foundation for its development. nih.govgoogle.com
The following table summarizes typical conditions used in the lipase-catalyzed synthesis of fatty acid amides, which could be adapted for the synthesis of this compound.
| Biocatalyst | Acyl Donor | Amine | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Novozym 435 (Immobilized CALB) | Capric Acid | Phenylglycinol | Solvent-free | 60 | 19 | ~81 |
| Immobilized Candida rugosa lipase | Fatty Acid Methyl Esters | Ethylene Diamine | Acetone | Not Specified | 24 | Not Specified |
| EziG-CALB | Various Acyl Donors | 5-Hydroxymethylfurfurylamine | 2-MeTHF | 30 | 2 | 93-99 |
Advanced Analytical Characterization in Research
Mass Spectrometry (GC-MS, HRMS) for Structural Elucidation and Quantification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1-(Piperidin-1-yl)tetradecan-1-one. In GC-MS, the compound is first separated from other components in a mixture based on its boiling point and interaction with the gas chromatography column. Following separation, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for structural identification.
For N-acylpiperidines, electron ionization (EI) typically leads to characteristic fragmentation patterns. The molecular ion peak (M+) for this compound would be expected at a mass-to-charge ratio (m/z) of 295. The fragmentation is dominated by cleavage of the bonds adjacent to the carbonyl group and within the piperidine (B6355638) ring. A key fragment observed for many piperidine-containing alkaloids is the piperidinium (B107235) ion or related fragments, such as the m/z 84 ion, which often appears as the base peak. scholars.direct The cleavage of the acyl chain also produces a series of characteristic hydrocarbon fragments.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This level of precision is invaluable for distinguishing between compounds with the same nominal mass but different chemical formulas, thus confirming the identity of this compound in complex biological or synthetic mixtures.
GC-MS is also a powerful tool for quantification. By constructing a calibration curve with known concentrations of a pure standard, the amount of this compound in a sample can be accurately determined. The selection of a suitable capillary column, such as a DB-5ms, and the optimization of the temperature program are critical for achieving good separation and reliable quantification. scholars.direct
Table 1: Expected GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 295 | Molecular Ion [M]+ |
| 280 | [M-CH₃]+ |
| 113 | [C₅H₁₀N=C=O]+ |
| 98 | Piperidine ring fragment [C₅H₁₀N]+ |
| 84 | Piperidine ring fragment [C₅H₈N]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the molecular structure and connectivity of this compound. Both ¹H NMR and ¹³C NMR are used to create a complete structural picture.
In the ¹H NMR spectrum, the protons on the piperidine ring exhibit characteristic chemical shifts. The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded by both the nitrogen and the carbonyl group and are expected to resonate as a multiplet around 3.5 ppm. chemicalbook.com The protons further down the ring (β- and γ-protons) typically appear as a broad, overlapping multiplet between 1.5 and 1.7 ppm. hmdb.ca The long tetradecanoyl chain produces a distinct set of signals. The α-methylene protons adjacent to the carbonyl group appear as a triplet around 2.3 ppm. The bulk of the methylene (B1212753) groups in the fatty acid chain (-(CH₂)₁₀-) give rise to a large, unresolved signal around 1.2-1.3 ppm, while the terminal methyl group (CH₃) appears as a triplet near 0.9 ppm. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Piperidine H-α (4H) | ~3.5 (m) | Carbonyl C=O | ~172 |
| Piperidine H-β, H-γ (6H) | ~1.6 (m) | Piperidine C-α | ~45 |
| Acyl α-CH₂ (2H) | ~2.3 (t) | Piperidine C-β | ~26 |
| Acyl β-CH₂ (2H) | ~1.6 (m) | Piperidine C-γ | ~24 |
| Acyl -(CH₂)₁₀- (20H) | ~1.25 (br s) | Acyl α-CH₂ | ~35 |
| Acyl -CH₃ (3H) | ~0.9 (t) | Acyl -(CH₂)₁₀- | ~22-32 |
| Acyl -CH₃ | ~14 |
(s = singlet, t = triplet, m = multiplet, br s = broad singlet)
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile compounds like this compound. It is particularly useful for assessing the purity of synthetic batches and for quantitative analysis in various matrices.
The most common mode for analyzing long-chain fatty amides is reversed-phase HPLC. nih.govnih.gov In this setup, a non-polar stationary phase, such as a C18 or a specialized amide (e.g., RP-Amide C16) column, is used with a polar mobile phase. sigmaaldrich.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of the target compound from any impurities or other components in a mixture.
Detection is commonly achieved using an ultraviolet (UV) detector, as the amide bond provides some UV absorbance, typically at low wavelengths (around 210-220 nm). For higher sensitivity and selectivity, an HPLC system can be coupled to a mass spectrometer (LC-MS). nih.govnih.gov This combination allows for both quantification and confirmation of the compound's identity based on its mass-to-charge ratio, making it a powerful tool for analyzing complex samples. The method's accuracy and precision make it suitable for routine quality control and detailed research investigations.
Table 3: Typical HPLC Method Parameters for this compound
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18 or RP-Amide C16 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile or Methanol |
| Elution | Gradient elution, e.g., starting with 60% B to 100% B over 20 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV at 215 nm or Mass Spectrometer (LC-MS) |
| Column Temperature | 30-40 °C |
Preclinical Biological Activities and Pharmacological Investigations
In Vitro Cellular and Molecular Bioactivity Assessments
In vitro studies are crucial for elucidating the cellular and molecular mechanisms of a compound. For 1-(Piperidin-1-yl)tetradecan-1-one and related piperidine (B6355638) derivatives, these assessments have revealed a spectrum of biological activities.
The antioxidant potential of piperidine derivatives has been a subject of investigation. Studies on various piperidine-containing compounds have demonstrated their ability to scavenge free radicals and reduce oxidative stress. For instance, piperine (B192125), a well-known alkaloid containing a piperidine ring, has shown significant antioxidant properties. nih.gov Research on other synthetic piperidine derivatives has also indicated antioxidant potential. researchgate.netstudiamsu.mdnwmedj.org For example, a study on 1-(piperidin-1-yl) propane-1,2-dione 4-phenylthiosemicarbazone and its metal complexes revealed varying degrees of antioxidant activity. researchgate.netstudiamsu.md While some piperidine compounds have shown limited radical scavenging activity in certain assays, others have demonstrated notable effects. nwmedj.orgnih.gov The cellular antioxidant activity of piperine, for instance, was significantly enhanced when complexed with cyclic glucans, suggesting that formulation can play a role in its efficacy. nih.gov
The piperidine scaffold is found in numerous compounds with demonstrated anticancer and antiproliferative activities. nih.gov Piperine itself has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and oral squamous carcinoma cells, through mechanisms that can involve the induction of apoptosis and cell cycle arrest. nih.govnih.gov
Synthetic piperidine derivatives have also been a focus of anticancer research. For instance, 1-palmitoyl-4-piperidinopiperidine (PPI), a compound with structural resemblance to a component of royal jelly, exhibited marked growth inhibitory activity in several human colon carcinoma cell lines. researchgate.net The antiproliferative effects of these compounds are often cell-line dependent and can be influenced by the specific chemical substitutions on the piperidine ring. nih.govresearchgate.netsemanticscholar.orgresearchgate.net Structure-activity relationship studies have indicated that modifications to the acyl chain and the amino moiety of piperidine-containing amides can significantly impact their cytotoxic potency and selectivity against multidrug-resistant cancer cells. nih.gov
Table 1: Antiproliferative Activity of Selected Piperidine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | Observed Effects |
| Piperine | Triple-negative breast cancer (TNBC), Estrogen receptor-positive breast cancer, Prostate cancer (DU145, PC-3), Oral squamous carcinoma (KB) | Inhibition of cell proliferation, induction of apoptosis. nih.govnih.gov |
| 1-Palmitoyl-4-piperidinopiperidine (PPI) | Colon carcinoma (HT29, SW480, SW837, HCT116) | Marked growth inhibitory activity, induction of G1 phase cell cycle arrest. researchgate.net |
| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | P-glycoprotein-overexpressing KBvin | Selective inhibitory activity. nih.gov |
| CLEFMA (a piperidine derivative) | Lung adenocarcinoma (H441, A549) | Induction of redox homeostasis. nih.gov |
| 1-(Substituted benzylidene)-4-(1-(morpholino/piperidino methyl)-2,3-dioxoindolin-5-yl) semicarbazides | Various | Anticonvulsant activity with some derivatives showing antiproliferative potential. nih.gov |
Piperidine-containing compounds have been investigated for their ability to modulate inflammatory pathways in cellular models. Piperine, for example, has been reported to possess anti-inflammatory properties. nih.gov Some piperidine derivatives have been shown to inhibit the release of pro-inflammatory mediators. For example, certain novel benzo[d]imidazole-2-one derivatives containing a piperidine moiety were found to inhibit NLRP3-dependent pyroptosis and the release of interleukin-1β (IL-1β) in differentiated THP-1 cells. mdpi.com This suggests that these compounds can interfere with key signaling pathways involved in the inflammatory response.
The piperidine nucleus is a structural feature of various compounds with antimicrobial and antifungal properties. biomedpharmajournal.org Research has shown that certain piperidine derivatives exhibit activity against a range of pathogenic bacteria and fungi. biomedpharmajournal.orgnih.gov For instance, some thiosemicarbazone derivatives of piperidin-4-one have demonstrated significant antibacterial and antifungal activities when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org The antimicrobial potential of piperidine derivatives can be enhanced by the addition of other chemical moieties. biomedpharmajournal.org Furthermore, some piperidine-containing compounds have shown efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Beyond the activities mentioned above, piperidine derivatives have been explored for a variety of other pharmacological effects.
Anticonvulsant: Piperine has been studied for its anticonvulsant effects, with research suggesting it may act by modulating neurotransmitter systems like GABA and through effects on ion channels. nih.gov Other novel piperidine derivatives have also been synthesized and shown to possess anticonvulsant activity in preclinical models. nih.gov
Antiulcer: Certain piperidine-linked dihydropyrimidinone derivatives have demonstrated anti-ulcer activity in vivo, suggesting a potential role in protecting the gastric mucosa. nih.gov This effect may be related to an increase in mucin secretion. nih.gov Piperine and related compounds have also shown gastroprotective effects. nih.gov
Antihypertensive: While less documented for this compound specifically, the broader class of piperidine derivatives has been investigated for cardiovascular effects, including hypotensive properties. biomedpharmajournal.org
Antinociceptive: A number of 1,4-substituted piperidine derivatives have been evaluated for their pain-relieving (antinociceptive) effects. consensus.appinternationalscholarsjournals.comnih.govlongdom.org Some of these compounds have shown activity comparable to morphine in animal models of pain, suggesting a mechanism that may involve opioid receptors. consensus.appinternationalscholarsjournals.com
Anti-bronchitis: Information regarding the specific anti-bronchitis activity of this compound is limited in the searched literature.
In Vivo Preclinical Efficacy Studies in Animal Models
The promising in vitro results for various piperidine derivatives have led to their investigation in animal models to assess their efficacy in a living system.
In vivo studies have corroborated the in vitro findings for several pharmacological activities. For instance, the anticonvulsant properties of piperine were confirmed in mouse models of seizures, where it delayed the onset of convulsions. nih.gov Similarly, novel synthesized piperidine derivatives have shown protection in both maximal electroshock and subcutaneous pentylenetetrazole seizure tests in rodents. nih.gov
The anti-ulcer potential of piperidine derivatives has also been demonstrated in animal models. nih.gov For example, certain compounds were shown to inhibit the formation of gastric ulcers in rats. nih.gov
In the context of pain , various piperidine derivatives have exhibited significant antinociceptive effects in the tail-flick test in mice, a common model for assessing pain relief. consensus.appinternationalscholarsjournals.comlongdom.org Some compounds showed efficacy comparable to that of morphine. internationalscholarsjournals.com Furthermore, the anti-inflammatory and antinociceptive effects of arylpiperazinylalkyl pyridazinones have been demonstrated in mouse models of pain and inflammation, where they reduced hyperalgesia and paw edema. nih.gov
Regarding cancer , the in vivo efficacy of 1-palmitoyl-4-piperidinopiperidine (PPI) was demonstrated in a mouse xenograft model, where it inhibited the growth of implanted colon carcinoma cells. researchgate.net This provides crucial preclinical evidence for the potential anticancer applications of such compounds.
Table 2: Summary of In Vivo Preclinical Efficacy of Piperidine Derivatives
| Pharmacological Activity | Animal Model(s) | Key Findings |
| Anticonvulsant | Mice (Maximal electroshock test, pentylenetetrazole test, etc.) | Delayed onset of convulsions, reduced mortality. nih.govnih.gov |
| Antiulcer | Rats | Inhibition of gastric ulcer formation, increased gastric mucin secretion. nih.govnih.gov |
| Antinociceptive | Mice (Tail-flick test, writhing test, etc.) | Significant pain relief, with some compounds comparable to morphine. consensus.appinternationalscholarsjournals.comnih.govlongdom.orgnih.gov |
| Anticancer | Mice (Xenograft model) | Inhibition of tumor growth. researchgate.net |
| Anti-inflammatory | Mice (Paw edema, air-pouch models) | Reduction of inflammation and inflammatory cell recruitment. nih.gov |
Pharmacodynamic Biomarker Analysis in Animal Systems.
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Molecular Mechanisms of Action and Target Identification
Ligand-Target Interactions and Receptor Binding Profiling
Ligand-target interaction studies are crucial for identifying the primary proteins, such as receptors, that a compound binds to. The piperidine (B6355638) and piperazine (B1678402) moieties are common scaffolds in ligands designed for various receptors.
For instance, research into piperazine derivatives has demonstrated the critical role of the substituent group on the piperazine nitrogen in determining binding affinity for serotonin (B10506) (5-HT1A), dopamine (B1211576) (D2), and adrenergic (α1) receptors. nih.gov Compounds with a 1-(3-benzisothiazolyl) or 1-(1-naphthalenyl) substitution on the piperazine ring displayed high affinity for the 5-HT1A receptor, with Ki values in the subnanomolar range, and showed greater selectivity over α1 receptors. nih.gov
Similarly, the piperidine-containing compound SR141716 is a well-known antagonist for the CB1 cannabinoid receptor. nih.gov Molecular modeling and quantitative structure-activity relationship (QSAR) studies suggest that specific conformations of the piperidine ring and its substituents are essential for this binding interaction. nih.gov These studies highlight that compounds with a piperidine core can achieve high affinity and selectivity for specific receptor targets.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 1-(3-benzisothiazolyl)piperazine derivative (Compound 19) | 5-HT1A | Subnanomolar Range | nih.gov |
| 1-(1-naphthalenyl)piperazine derivative (Compound 32) | 5-HT1A | Subnanomolar Range | nih.gov |
| SR141716 | CB1 Cannabinoid Receptor | Potent antagonist activity | nih.gov |
Enzyme Inhibition and Activation Studies
Many drugs exert their effects by modulating the activity of enzymes. The piperidine scaffold is present in numerous enzyme inhibitors.
Monoacylglycerol lipase (B570770) (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). doi.orgnih.gov Its inhibition can lead to therapeutic effects in pain, neuroinflammation, and cancer. researchgate.netnih.gov Several potent and selective MAGL inhibitors are based on a piperidine structure. One such example is JJKK-048, a piperidine triazole urea (B33335), which has been identified as an ultrapotent and highly selective MAGL inhibitor in vitro. doi.orgnih.gov This compound covalently binds to the active site serine (S122) of MAGL. doi.org The discovery of such inhibitors suggests that other long-chain acylpiperidines could potentially interact with and inhibit lipases like MAGL. researchgate.net
Compounds can influence their own metabolism and that of other drugs by interacting with xenobiotic metabolizing enzymes. Piperine (B192125), a well-known compound from black pepper containing a piperidine ring, is a potent inhibitor of several of these enzymes.
Studies have shown that piperine strongly inhibits UDP-glucose dehydrogenase (UDP-GDH) in a non-competitive manner. nih.gov This inhibition is attributed to the conjugated double bonds in its side chain. nih.gov Furthermore, piperine is a relatively selective inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism, and also inhibits UDP-glucuronosyltransferase (UGT) enzymes. nih.gov Such interactions can lead to significant herb-drug interactions by altering the clearance of co-administered drugs. nih.gov
| Enzyme | Inhibitory Constant (Ki or IC50) | Type of Inhibition | Reference |
|---|---|---|---|
| UDP-glucose dehydrogenase (pH 9.4) | Ki = 6 µM | Non-competitive | nih.gov |
| UDP-glucose dehydrogenase (pH 8.6) | Ki = 15 µM | Non-competitive | nih.gov |
| CYP3A4 | Ki = 5.4 ± 0.3 µM | Non-competitive | nih.gov |
| UGT | IC50 = 17.5 ± 1.1 µM | - | nih.gov |
Elucidation of Intracellular Signaling Pathways
By binding to receptors or inhibiting enzymes, compounds can trigger or block intracellular signaling cascades. These pathways translate an extracellular signal into a cellular response. nih.gov
The interaction of the piperidine-containing antagonist SR141716 with the CB1 receptor effectively blocks signaling pathways normally activated by cannabinoid agonists. nih.gov In another example, the inhibition of MAGL by piperidine-based inhibitors like JJKK-048 leads to a massive increase in the levels of 2-AG. doi.orgnih.gov Since 2-AG is a natural ligand for cannabinoid receptors, its accumulation profoundly modulates the endocannabinoid signaling system, which is involved in regulating neurotransmission, inflammation, and pain. doi.org
Gene Expression and Proteomic Analysis in Response to Compound Exposure
To gain a comprehensive understanding of a compound's effects, modern techniques like gene expression analysis (transcriptomics) and proteomic analysis are employed. These methods can reveal global changes in cellular function in response to compound exposure. While no such studies have been published for 1-(Piperidin-1-yl)tetradecan-1-one, the methodology is well-established.
A typical gene expression study would involve treating cells or tissues with the compound and then using techniques like RNA-sequencing to identify genes that are differentially expressed. nih.gov Proteomic analysis, often using mass spectrometry, identifies and quantifies changes in the protein landscape of the cell, revealing which proteins are up- or down-regulated following exposure. nih.govresearchgate.net This can help to identify not only the primary targets but also downstream effector proteins and perturbed biological pathways, offering a holistic view of the compound's mechanism of action. nih.gov
Structure Activity Relationship Sar and Computational Chemistry
Systematic SAR Studies on the 1-(Piperidin-1-yl)tetradecan-1-one Scaffold and its Analogues
Systematic SAR studies involve synthesizing and testing a series of related compounds to determine which chemical groups are crucial for activity. For the this compound scaffold, this involves modifying the aliphatic chain and the piperidine (B6355638) ring.
The long aliphatic chain is a defining feature of this compound. In related piperine-type amides, structural modifications to the aliphatic carbon chain are known to cause varying degrees of biological activity. semanticscholar.org The length and composition of these chains, including the degree of unsaturation, contribute significantly to the structural and functional diversity within this class of molecules. mdpi.com For tetracyclic bis-piperidine alkaloids, the length of alkyl substitutions has been shown to significantly influence biological activity, with the absence of macrocyclic rings reducing potency. mdpi.com
The tetradecyl group (a C14 chain) in this compound contributes to the molecule's high lipophilicity. This property is critical for its interaction with biological membranes and potential targets. Altering this chain length—for example, by synthesizing shorter (e.g., C10, C12) or longer (e.g., C16, C18) acylpiperidines—would systematically probe the effect of lipophilicity and steric bulk on biological endpoints. Such studies are crucial, as seen in fluoroquinolone derivatives where increasing the lipophilicity with a long alkyl chain has been an area of investigation.
The piperidine ring is a common scaffold in pharmaceuticals and a key structural element for the activity of many compounds. nih.govnih.gov Introducing substituents onto this ring can profoundly impact a molecule's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile. researchgate.net
Studies on various piperidine-containing molecules have demonstrated that:
Position of Substitution: The location of a substituent on the piperidine ring is critical. For example, in a series of GLP-1R agonists, a substituent at the 4-position of the piperidine ring resulted in poor potentiation, whereas modifications at other positions could enhance activity. researchgate.net
Nature of Substituent: The steric and electronic effects of the substituent play a significant role. rsc.org Introducing a methyl group at the 2-position of a piperidine ring was found to decrease potency but remarkably increase selectivity for a specific target over GABAa. researchgate.net In other cases, N-substituted piperidine analogs with moieties like nipecotic acid building blocks have shown high free radical scavenging properties. ajchem-a.com
Enhanced Properties: Substitutions can improve solubility and potency. In one study, introducing a substituent at the 2-position of the piperidine ring effectively enhanced the aqueous solubility of a series of compounds. researchgate.net
The following table summarizes the observed impact of piperidine ring substitutions from various studies, which can be extrapolated to guide the modification of the this compound scaffold.
| Substitution Position/Type | Observed Effect | Compound Series/Target | Reference |
|---|---|---|---|
| 4-position substituent | Poor GLP-1 potentiation | GLP-1R agonists | researchgate.net |
| 2-position methyl group | Decreased potency, increased selectivity | Fibrinolysis inhibitors | researchgate.net |
| 2-position substituent | Enhanced aqueous solubility | MeV-RdRp inhibitors | researchgate.net |
| N-benzyl-piperidine | High free radical scavenger property | Anti-Alzheimer agents | ajchem-a.com |
| Unsaturation in the ring | Ten-fold increase in potency | Anti-trypanosomal agents | dndi.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models allow for the prediction of the activity of new, unsynthesized molecules, guiding the design of more potent compounds. nih.gov
For a series of analogs based on this compound, a QSAR model could be developed by:
Generating Descriptors: Calculating various molecular descriptors for each analog, such as spatial, thermodynamic, and electronic properties. nih.gov
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.govresearchgate.net
Validation: Rigorously validating the model's predictive power using techniques like cross-validation and external test sets. nih.gov
A QSAR study on piperine (B192125) analogs, which share the piperidine amide feature, successfully created a model with high predictive accuracy (r²=0.962). nih.gov This model revealed that an increase in the exposed partial negative surface area enhanced inhibitory activity against a bacterial efflux pump, while the molecular shadow was inversely proportional to activity. nih.gov Similar approaches, including modern machine learning techniques, could be applied to a library of this compound derivatives to predict their activity and provide mechanistic insights. nih.gov
Molecular Docking and Dynamics Simulations to Understand Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (like this compound) and its biological target, typically a protein or enzyme. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. researchgate.netnih.gov For instance, docking studies on piperine with cell cycle proteins helped to identify optimal binding and quantifiable interactions. nih.gov For analogs of this compound, docking could elucidate how the long aliphatic chain fits into hydrophobic pockets of a receptor and how the piperidine ring forms key interactions.
Molecular Dynamics (MD) Simulations: MD simulations are used to examine the stability of the docked pose and analyze the frequency of interactions between the ligand and specific amino acids of the target over time. nih.govcolab.ws Studies on other piperidine derivatives have used MD simulations to reveal crucial amino acid residues involved in binding and to understand the stability of the ligand-receptor complex. nih.govrsc.org For example, simulations of a piperidinol derivative revealed that a hydroxyl group could form a hydrogen bond, the protonated nitrogen could engage in a π-cation interaction, and the benzene (B151609) ring could form π-π interactions, all contributing to enhanced activity. acs.org
These simulations provide a structural basis for the observed SAR and can guide the rational design of new analogs with improved binding affinity and efficacy. nih.govresearchgate.net
In Silico Approaches for Predicting Biological Activity and Target Identification
In silico methods encompass a broad range of computational tools used in the early stages of drug discovery to predict the properties of molecules before they are synthesized. nih.govwindows.net This approach reduces the time and resources spent on unpromising candidates by flagging potential issues with pharmacokinetics or safety early on. windows.netnih.gov
For this compound and its potential analogs, in silico tools can be used for:
Virtual Screening: Screening large virtual libraries of compounds against a specific target to identify potential hits. acs.org
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. researchgate.net
Bioactivity Prediction: Using predictive models to identify potential biological activities. nih.govmdpi.com Online tools can screen for a wide range of activities, such as kinase inhibition or GPCR ligand activity. nih.govresearchgate.net
Metabolism and Preclinical Pharmacokinetics
Identification of Major Metabolites and Proposed Metabolic Pathways
There is no information available identifying the major metabolites or proposing specific metabolic pathways for 1-(Piperidin-1-yl)tetradecan-1-one. Generally, the metabolism of piperidine-containing compounds can involve several pathways, including oxidation and hydroxylation of the piperidine (B6355638) ring. nih.govnih.gov The formation of an iminium intermediate is a known bioactivation pathway for some piperidine derivatives. nih.govnih.gov However, the specific metabolites and pathways are highly dependent on the full chemical structure and the enzymes involved.
Preclinical Pharmacokinetic Profiling in Animal Models
Specific preclinical pharmacokinetic data for this compound in any animal model is not available. This includes information on its absorption, distribution, and excretion.
Absorption and Distribution Characteristics in Preclinical Species
There are no published studies detailing the absorption and distribution characteristics of this compound in any preclinical species.
Excretion Pathways and Metabolite Clearance
Information regarding the excretion pathways and the clearance of metabolites of this compound is not available in the existing literature.
Future Research Directions and Preclinical Translational Potential
Discovery of Novel Biological Targets and Undiscovered Pathways
The molecular structure of 1-(Piperidin-1-yl)tetradecan-1-one, featuring a polar head group and a long lipophilic tail, is suggestive of interactions with biological membranes and proteins associated with lipid signaling pathways. Future research should prioritize the identification of its primary molecular targets. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and computational target prediction could be employed to systematically screen for binding partners.
Given the structural similarities to other bioactive lipid amides, potential targets could include enzymes involved in lipid metabolism, G-protein coupled receptors (GPCRs), and ion channels. For instance, the piperidine (B6355638) moiety is a common scaffold in many neurologically active compounds, suggesting that derivatives of this compound might modulate neuroreceptors or transporters. Unraveling these interactions will be crucial for elucidating the compound's mechanism of action and identifying previously unknown signaling pathways that it may modulate.
Development of Advanced In Vitro and In Vivo Preclinical Models
To thoroughly investigate the biological effects of this compound and its analogs, the development of relevant and robust preclinical models is essential.
In Vitro Models: Initial screening can be performed using a variety of cell-based assays. For example, if a target is identified, cell lines overexpressing that target can be used to study the compound's functional activity. Three-dimensional (3D) cell cultures, such as spheroids or organoids, can provide a more physiologically relevant environment to assess the compound's effects on cell-cell interactions, proliferation, and differentiation.
In Vivo Models: Following promising in vitro results, evaluation in animal models will be necessary. The choice of model will depend on the identified biological target and the potential therapeutic area. For instance, if the compound shows anticancer activity, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, could provide valuable insights into its in vivo efficacy. nih.gov For neurological applications, models of specific disorders, such as dopamine (B1211576) transporter knockout (DAT-KO) rats for studying psychosis, could be employed to assess behavioral and neurochemical changes. mdpi.com
Rational Design and Synthesis of Highly Potent and Selective Analogues
Once initial structure-activity relationships (SAR) are established, the rational design and synthesis of more potent and selective analogs can be undertaken. This process involves systematically modifying the chemical structure of this compound to improve its affinity for the desired target and reduce off-target effects.
Modern synthetic methodologies, including combinatorial chemistry and parallel synthesis, can be utilized to generate libraries of related compounds for high-throughput screening. nih.gov For example, modifications to the piperidine ring, the length and saturation of the fatty acid chain, and the introduction of different functional groups can all be explored. nih.govmdpi.com Computational modeling can aid in predicting how these structural changes will affect binding affinity and selectivity, thereby guiding the synthetic efforts. mdpi.com The synthesis of a new series of vesicular acetylcholine (B1216132) transporter (VAChT) inhibitors, for example, involved the use of t-Boc-protected piperidine-4-carboxylic acid as a versatile intermediate for creating various derivatives. nih.gov
Integration of Systems Biology and Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the cellular and physiological effects of this compound, the integration of systems biology and "omics" technologies is indispensable. mdpi.com These approaches allow for the simultaneous measurement of thousands of molecular changes within a biological system.
Genomics and Transcriptomics: DNA microarrays and RNA sequencing can reveal changes in gene expression patterns in response to compound treatment, providing clues about the affected signaling pathways and cellular processes. nih.gov
Proteomics: Mass spectrometry-based proteomics can identify alterations in protein expression and post-translational modifications, offering direct insights into the compound's impact on cellular machinery. nih.gov
Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can understand how the compound perturbs cellular metabolism. nih.gov
Integrating these multi-omics datasets can help construct comprehensive models of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover unexpected therapeutic applications or off-target effects. nih.govmdpi.com
Role of this compound and its Derivatives as Preclinical Research Tools
Beyond their direct therapeutic potential, this compound and its optimized derivatives can serve as valuable preclinical research tools. Highly potent and selective analogs can be used as chemical probes to investigate the function of their specific biological targets in both in vitro and in vivo systems.
Conclusion
Summary of Key Academic Research Findings for 1-(Piperidin-1-yl)tetradecan-1-one
A comprehensive review of available scientific literature reveals a notable absence of specific academic research focused on the biological activities and pharmacological properties of the chemical compound this compound. While databases provide basic physicochemical data for this molecule, dedicated in vitro or in vivo studies elucidating its specific biological effects are not presently available in published academic journals or patent literature.
The piperidine (B6355638) moiety is a prevalent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. mdpi.com Derivatives of piperidine have been explored for a wide range of therapeutic applications, including but not limited to antiviral, antimicrobial, and anticancer agents. mdpi.comnih.gov Similarly, long-chain fatty acid amides, a class to which this compound belongs, are known to be involved in various physiological processes, with some exhibiting analgesic and anti-inflammatory properties. However, the specific contributions of the tetradecanoyl (myristoyl) group in conjunction with the piperidine ring in this particular formation have not been the subject of direct investigation.
Identified Knowledge Gaps and Future Research Challenges
The primary and most significant knowledge gap is the complete lack of data on the biological profile of this compound. Future research endeavors would need to address this from a foundational level. Key challenges and areas for investigation include:
Pharmacological Screening: A fundamental challenge is the absence of any screening data. Future research should involve comprehensive pharmacological screening to identify any potential biological targets and therapeutic areas of interest. This would include, but not be limited to, assays for antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer activities.
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research would need to focus on elucidating the mechanism of action. This would involve identifying specific molecular targets, such as enzymes or receptors, through which the compound exerts its effects.
Structure-Activity Relationship (SAR) Studies: There is no existing SAR data for this compound. A crucial research direction would be the synthesis and evaluation of analogues to understand how modifications to the piperidine ring or the fatty acid chain affect biological activity.
Broader Implications for Medicinal Chemistry and Chemical Biology
While direct research on this compound is lacking, its structure, combining a piperidine ring and a long saturated fatty acid chain, suggests potential implications for medicinal chemistry and chemical biology.
The piperidine nucleus is a well-established pharmacophore, and its derivatives are known to possess a wide array of biological activities. mdpi.com The incorporation of a long lipophilic tetradecanoyl chain could significantly influence the compound's pharmacokinetic properties, such as membrane permeability and distribution. This makes it a potentially interesting scaffold for targeting biological processes within lipid-rich environments.
In the field of chemical biology, long-chain fatty acid amides are recognized as important signaling molecules. The study of synthetic analogues like this compound could provide valuable tools to probe the biological systems regulated by endogenous fatty acid amides. Its unique structure could offer selectivity for specific protein targets within these pathways that are not achieved with naturally occurring amides. Therefore, while currently understudied, this compound represents a novel chemical entity that could, with further investigation, contribute to the development of new therapeutic agents or research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
